molecular formula C10H15NO B1342492 5-Isopropyl-2-methoxyaniline CAS No. 67617-85-0

5-Isopropyl-2-methoxyaniline

Cat. No.: B1342492
CAS No.: 67617-85-0
M. Wt: 165.23 g/mol
InChI Key: DCMUUSUYVZEYNG-UHFFFAOYSA-N
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Description

5-Isopropyl-2-methoxyaniline is an organic compound with the molecular formula C10H15NO. It is a derivative of aniline, featuring an isopropyl group at the 5-position and a methoxy group at the 2-position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Isopropyl-2-methoxyaniline can be synthesized through several methods. One common approach involves the nitration of anisole to form 2-methoxynitrobenzene, followed by reduction to yield 2-methoxyaniline. The isopropyl group can then be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as distillation and crystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-2-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Isopropyl-2-methoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Isopropyl-2-methoxyaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing cellular processes. The presence of the methoxy and isopropyl groups can affect its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropyl-2-methoxyaniline is unique due to the combination of the methoxy and isopropyl groups, which confer distinct chemical and physical properties. This combination can influence its reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical applications .

Properties

IUPAC Name

2-methoxy-5-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7(2)8-4-5-10(12-3)9(11)6-8/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMUUSUYVZEYNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610090
Record name 2-Methoxy-5-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67617-85-0
Record name 2-Methoxy-5-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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